molecular formula C44H66O17 B12383468 Ptp1B-IN-25

Ptp1B-IN-25

Cat. No.: B12383468
M. Wt: 867.0 g/mol
InChI Key: RFNVSJROQFSJNW-ZIFFENNXSA-N
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Description

Ptp1B-IN-25 is a compound that acts as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity . Inhibitors like this compound are being researched for their potential to improve insulin sensitivity and manage metabolic disorders.

Preparation Methods

The synthesis of Ptp1B-IN-25 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:

    Formation of Intermediates: This step includes the preparation of various organic intermediates through reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: The final step involves coupling the intermediates under specific conditions to form this compound.

Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Ptp1B-IN-25 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Ptp1B-IN-25 has several scientific research applications, including:

Mechanism of Action

Ptp1B-IN-25 exerts its effects by inhibiting the activity of PTP1B. The compound binds to the active site of PTP1B, preventing it from dephosphorylating its substrates. This inhibition enhances insulin and leptin signaling pathways, improving insulin sensitivity and glucose uptake in cells . The molecular targets involved include the insulin receptor and downstream signaling molecules like PI3K and AKT.

Comparison with Similar Compounds

Ptp1B-IN-25 is unique compared to other PTP1B inhibitors due to its specific binding affinity and selectivity. Similar compounds include:

This compound stands out due to its higher specificity and potency, making it a promising candidate for further research and development.

Properties

Molecular Formula

C44H66O17

Molecular Weight

867.0 g/mol

IUPAC Name

2-hydroxy-6-nonyl-4-[2-nonyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxybenzoic acid

InChI

InChI=1S/C44H66O17/c1-3-5-7-9-11-13-15-17-25-19-27(21-29(47)33(25)41(54)55)57-42(56)34-26(18-16-14-12-10-8-6-4-2)20-28(58-43-39(52)37(50)35(48)31(23-45)60-43)22-30(34)59-44-40(53)38(51)36(49)32(24-46)61-44/h19-22,31-32,35-40,43-53H,3-18,23-24H2,1-2H3,(H,54,55)/t31-,32-,35+,36-,37+,38+,39-,40-,43-,44-/m1/s1

InChI Key

RFNVSJROQFSJNW-ZIFFENNXSA-N

Isomeric SMILES

CCCCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)CCCCCCCCC)O)C(=O)O

Canonical SMILES

CCCCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CCCCCCCCC)O)C(=O)O

Origin of Product

United States

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